molecular formula C7H3ClF3NO B1399291 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone CAS No. 1060802-11-0

1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone

Cat. No.: B1399291
CAS No.: 1060802-11-0
M. Wt: 209.55 g/mol
InChI Key: KBKHYZLVWOLSRV-UHFFFAOYSA-N
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Description

The compound “1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone” is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are important in the field of organic synthesis due to their various chemical and biological applications .


Chemical Reactions Analysis

Pyridine compounds are known to participate in a variety of chemical reactions. They can act as bases, nucleophiles, or ligands in various chemical transformations .

Scientific Research Applications

Anticancer Agent Development

1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone has been studied in the context of anticancer agent development. A study by Zhang et al. (2005) discovered a novel apoptosis inducer, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, which demonstrated activity against several breast and colorectal cancer cell lines. This compound was found to arrest cells in the G(1) phase, followed by the induction of apoptosis. The study highlighted that the 3-phenyl group in this compound can be replaced by a pyridyl group, emphasizing the significance of this compound in cancer research (Zhang et al., 2005).

Antifungal and Antibacterial Activity

Research by Sujatha et al. (2019) explored the antifungal and antibacterial properties of derivatives of this compound. The study synthesized a series of derivatives and assessed their activity against various bacterial and fungal strains. The results indicated that some of these derivatives exhibit significant antibacterial and antifungal activities, thereby highlighting the potential of this compound in the development of new antimicrobial agents (Sujatha, Shilpa, & Gani, 2019).

Synthesis of Complex Organic Molecules

The compound has been used in the synthesis of complex organic molecules. For instance, a study by El-Abadelah et al. (2018) described the use of 3-(pyridin-2-yl)dihydro-1,2,4-triazinone, a derivative of this compound, in the synthesis of novel palladium complexes. This research provides insights into the applications of this compound in the field of organic chemistry and materials science (El-Abadelah, Hodali, Zreid, & Awwadi, 2018).

Drug Synthesis and Development

In the field of drug synthesis and development, this compound has been utilized in the synthesis of various pharmaceutical compounds. The study by Butters et al. (2001) on the development of Voriconazole, a novel antifungal agent, exemplifies this application. The synthesis involved the use of related pyridine derivatives, highlighting the role of this compound in drug development (Butters et al., 2001).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some pyridine derivatives are known to cause skin and eye irritation .

Future Directions

The future directions in the study of pyridine derivatives could involve the development of new synthetic methods, the exploration of their biological activities, and their application in the synthesis of complex molecules .

Properties

IUPAC Name

1-(5-chloropyridin-3-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-5-1-4(2-12-3-5)6(13)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKHYZLVWOLSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30720269
Record name 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060802-11-0
Record name 1-(5-Chloro-3-pyridinyl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060802-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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